Substance P (4-11)

Description

Contextualization within the Tachykinin Neuropeptide Family

The tachykinin family comprises a group of evolutionarily conserved peptides characterized by a common C-terminal sequence that is crucial for their biological activity nih.govwikipedia.orgbioone.orgashpublications.orgnih.gov. These peptides play multifaceted roles throughout the nervous and immune systems, influencing processes such as pain transmission, inflammation, smooth muscle contraction, and mood regulation unifi.itresearchgate.netnih.govfrontiersin.org.

Relationship to Full-Length Substance P (SP)

Full-length Substance P is an undecapeptide, meaning it consists of eleven amino acid residues. Its sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 nih.govwikipedia.orgmdpi.com. Substance P is synthesized from a precursor protein, preprotachykinin A (PPTA), through alternative splicing and post-translational processing nih.govwikipedia.orgnih.gov. Substance P (4-11) represents a C-terminal fragment of this full-length peptide, specifically comprising the amino acids from the 4th to the 11th position: Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 mdpi.commedchemexpress.com. This fragment retains a significant portion of the biologically active C-terminus of SP.

Biological Significance of C-Terminal Fragments, including Substance P (4-11)

The biological actions of Substance P are largely attributed to its C-terminal sequence nih.gov. Consequently, C-terminal fragments of SP, including Substance P (4-11), often retain significant biological activity and can mimic the effects of the parent peptide diva-portal.orgresearchgate.netjneurosci.org. Research indicates that Substance P (4-11) acts as an agonist with high selectivity for the neurokinin-1 (NK1) receptor medchemexpress.com. Studies have demonstrated that this fragment can stimulate the proliferation of human T lymphocytes and enhance chemiluminescence in human polymorphonuclear leukocytes medchemexpress.com. Furthermore, various C-terminal fragments, such as SP(5-11) and SP(3-11), have been shown to elicit SP-like behaviors and retain affinity for the NK1 receptor, highlighting their importance in mediating SP's physiological effects researchgate.netjneurosci.orgnih.gov.

Role of the Conserved Carboxy-Terminal Sequence in Receptor Activation

The conserved C-terminal motif, typically Phe-X-Gly-Leu-Met-NH2 (where X is a hydrophobic amino acid), is fundamental for the interaction and activation of tachykinin receptors nih.govwikipedia.orgbioone.orgashpublications.orgnih.gov. Substance P primarily exerts its effects by binding to the neurokinin-1 receptor (NK1R), also known as the SP receptor nih.govmdpi.commdpi.com. The C-terminal region of SP is critical for this binding, interacting with the transmembrane core of the NK1 receptor mdpi.com. Specific characteristics within this terminal region, such as aromatic or aliphatic residues and the amidation of the terminal residue, are essential for effective receptor activation mdpi.com. Substance P (4-11), by retaining this critical C-terminal sequence, functions as a potent agonist for the NK1 receptor, underscoring the importance of this specific fragment in receptor pharmacology medchemexpress.com.

Data Table 1: Substance P and Substance P (4-11)

| Peptide Name | Amino Acid Sequence | Description/Role | Key Characteristic |

| Substance P (SP) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Full-length neuropeptide, tachykinin family | Undecapeptide, potent NK1 receptor agonist |

| Substance P (4-11) | Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | C-terminal fragment of Substance P | NK1 receptor agonist, selective for NK1 receptors |

Historical Trajectory of Research on Substance P (4-11) and its Analogues

The journey of Substance P research began with its initial isolation from equine brain and gut in 1931 by von Euler and Gaddum wikipedia.orgnih.govnih.govmdpi.comfrontiersin.org. Its identification as an 11-amino acid peptide occurred in the 1970s wikipedia.orgnih.govmdpi.com. Since then, SP has been recognized as a key neuropeptide involved in pain, inflammation, and various central nervous system functions nih.govunifi.itnih.govfrontiersin.orgnih.govmdpi.comoup.com.

The detailed investigation into structure-activity relationships naturally led to the study of SP fragments. Research into C-terminal fragments, including Substance P (4-11), gained momentum as scientists sought to understand which parts of the peptide were essential for receptor binding and biological activity mdpi.comnih.govdiva-portal.orgresearchgate.netjneurosci.orgresearchgate.netdeakin.edu.au. Early studies focused on characterizing the specific binding affinities and functional effects of these fragments, revealing that C-terminal fragments often retained or mimicked the activity of full-length SP, particularly concerning NK1 receptor interactions nih.govdiva-portal.orgnih.gov. The development and testing of various SP analogues and fragments have been instrumental in dissecting the complex pharmacology of the tachykinin system, with Substance P (4-11) being a notable example studied for its effects on immune cells medchemexpress.com.

Current Research Frontiers and Emerging Interests in Substance P (4-11)

Contemporary research continues to explore the extensive roles of Substance P and its fragments in a wide array of physiological and pathological conditions. Current frontiers include investigating SP's involvement in neuroinflammation, chronic pain, and immune system modulation researchgate.netnih.govnih.govfrontiersin.orgoup.com.

Emerging interests specifically related to Substance P (4-11) and other SP fragments involve their potential as therapeutic agents or research tools. For instance, SP analogues are being explored in the context of cancer, particularly gliomas, as potential radiopharmaceuticals for targeted therapy mdpi.comresearchgate.net. Furthermore, the understanding of SP metabolism and the functional significance of its various breakdown products, including C-terminal fragments, remains an active area of research researchgate.netjneurosci.orgnih.gov. The role of the SP/NK1 receptor system in conditions such as chronic pruritus (itch) is also a subject of active investigation, with NK1 receptor antagonists being evaluated for therapeutic potential oup.com. Additionally, SP's contribution to inflammatory responses in conditions like COVID-19 is an area of growing interest frontiersin.orgmedrxiv.org.

Data Table 2: Tachykinin Family and Receptor Binding Motif

| Tachykinin Family Member | Conserved C-terminal Motif | Primary Receptor Affinity |

| Substance P (SP) | Phe-X-Gly-Leu-Met-NH2 | NK1 |

| Neurokinin A (NKA) | Phe-X-Gly-Leu-Met-NH2 | NK2 |

| Neurokinin B (NKB) | Phe-X-Gly-Leu-Met-NH2 | NK3 |

Note: While interactive data tables were requested, the current output format supports standard markdown tables. These tables present the information in a structured manner.

Compound Names Mentioned:

Substance P (SP)

Substance P (4-11)

Neurokinin A (NKA)

Neurokinin B (NKB)

Neuropeptide K (NPK)

Neuropeptide γ (NPγ)

Hemokinin-1

Endokinins A–D

SP(1-7)

SP(5-11)

SP(3-11)

SP(1-9)

SP(1-5)

SP-methyl ester

(Ala3)SP-NH2

SP-Tyr12-NH2

Properties

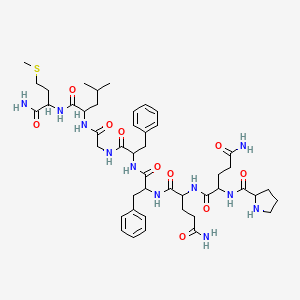

IUPAC Name |

N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTHVTVZLLFSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67N11O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Receptor Interactions and Intracellular Signaling Mechanisms of Substance P 4 11

Neurokinin Receptor (NKR) Binding Dynamics

Substance P (SP) and its fragments, including SP (4-11), exhibit distinct binding affinities and preferences for the three main neurokinin receptors: NK1R, NK2R, and NK3R.

Substance P (SP) is the endogenous ligand with the highest affinity for the Neurokinin 1 Receptor (NK1R) nih.govjneurology.comnih.govnih.govnih.govacnp.orgmdpi.comnih.govuni-duesseldorf.de. The fragment Substance P (4-11) is specifically noted as a Substance P agonist that demonstrates high selectivity for NK1 receptors medchemexpress.com. This preferential binding is attributed to the specific structural complementarity between SP and the NK1R binding pocket, which involves interactions extending from deep within the transmembrane domains to extracellular loops nih.govescholarship.orgbiorxiv.org. The C-terminal portion of SP, particularly the Phe-Phe-Gly-Leu-Met-NH2 sequence, is critical for high-affinity binding to NK1R mdpi.com.

While NK1R is the primary target, Substance P also interacts with NK2R and NK3R, albeit with significantly lower affinity nih.govjneurology.comnih.govnih.govacnp.orgnih.gov. Studies indicate that the binding affinity of SP to NK2R can be reduced by a factor of approximately 1700 compared to its affinity for NK1R nih.gov. In contrast, Neurokinin A (NKA), the preferred ligand for NK2R, binds to NK1R with a considerably lower affinity reduction (a factor of 37) compared to SP's affinity for NK1R nih.gov. This differential affinity suggests a degree of cross-reactivity within the tachykinin receptor family, but SP (4-11)'s primary functional engagement is with NK1R medchemexpress.com.

Engagement with Non-Neurokinin Receptors (e.g., Mas-Related G Protein-Coupled Receptors X member 2 (MRGPRX2/B2))

Beyond the canonical neurokinin receptors, Substance P also engages with other GPCRs, notably the Mas-related G protein-coupled receptors (Mrgprs), including MRGPRX2 (human ortholog of mouse MrgprB2) mdpi.comnih.govresearchgate.netjci.orgmdpi.comfrontiersin.org. SP is described as a low-potency agonist at MRGPRX2, a receptor predominantly expressed on mast cells mdpi.comnih.gov. Activation of MRGPRX2 by SP can lead to mast cell degranulation and the release of inflammatory mediators nih.govresearchgate.netfrontiersin.orguj.edu.pl. Importantly, SP's activation of MRGPRX2 can trigger β-arrestin recruitment, receptor internalization, and desensitization, acting as a balanced agonist for this receptor, independent of G protein signaling mdpi.com.

Mechanisms of Receptor Activation and Internalization Kinetics

Upon binding of Substance P (4-11) to NK1R, a cascade of intracellular events is triggered, involving G protein activation and subsequent signaling pathways, as well as the recruitment of β-arrestins.

The primary mechanism of NK1R activation by SP involves coupling to Gαq/11 proteins mdpi.commdpi.comnih.govoup.com. This coupling initiates the activation of phospholipase C (PLC), leading to the generation of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) nih.govnih.govmdpi.commdpi.comnih.gov. These events result in an increase in intracellular calcium ([Ca2+]) concentrations and the activation of protein kinase C (PKC) nih.govjneurology.comnih.govmdpi.comnih.gov. Additionally, NK1R can couple to Gαs proteins, leading to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) mdpi.combiorxiv.orgmedchemexpress.com.

Furthermore, the activation of NK1R by SP engages the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38MAPK jneurology.compnas.orgwjgnet.comnih.govmdpi.com. This activation can occur through both G protein-dependent and β-arrestin-dependent pathways, often involving tyrosine kinases and scaffolding protein complexes pnas.orgnih.gov.

Following receptor activation, NK1R undergoes a process involving the recruitment of β-arrestin proteins nih.govpnas.orgnih.govmdpi.compnas.org. This recruitment is a critical step in receptor desensitization and internalization nih.govmdpi.comfrontiersin.orgpnas.orgnih.govmdpi.com. β-arrestins act as adaptor proteins that uncouple the receptor from G proteins, thereby terminating the G protein-mediated signaling nih.govmdpi.comphysiology.org. The SP-NK1R complex is internalized via a clathrin-dependent mechanism into acidified endosomes jneurology.comwjgnet.compnas.org. Following internalization, the SP ligand dissociates from the receptor, and the NK1R can either be recycled back to the cell surface or targeted for degradation jneurology.comwjgnet.comnih.govplos.org. The recruitment of β-arrestins to NK1R is also implicated in facilitating sustained activation of downstream pathways like ERK1/2, contributing to proliferative and anti-apoptotic effects pnas.org. Similar β-arrestin-mediated internalization and desensitization mechanisms are observed for MRGPRX2 upon SP activation mdpi.comfrontiersin.org.

Data Tables

Table 1: Receptor Affinity and Preference of Substance P (SP)

| Receptor | Affinity/Preference | References |

| NK1R | High affinity, preferential ligand | nih.govjneurology.comnih.govnih.govnih.govacnp.orgmdpi.comnih.govuni-duesseldorf.de |

| NK2R | Lower affinity | nih.govjneurology.comnih.govnih.govacnp.orgnih.gov |

| NK3R | Lower affinity | nih.govjneurology.comnih.govnih.govacnp.org |

| MRGPRX2 | Low potency agonist; engages with other Mrgprs | mdpi.comjci.org |

Table 2: Substance P (4-11) Mediated Intracellular Signaling Pathways

| Receptor | Primary G Protein Coupling | Downstream Signaling Pathways | References |

| NK1R | Gαq/11 | Phospholipase C (PLC), Inositol trisphosphate (IP3), Diacylglycerol (DAG), Calcium (Ca2+) increase, Protein Kinase C (PKC) activation, MAPK cascade (ERK1/2, p38MAPK) | nih.govjneurology.comnih.govmdpi.commdpi.comnih.govoup.compnas.orgwjgnet.commdpi.com |

| NK1R | Gαs | Cyclic adenosine monophosphate (cAMP) accumulation | mdpi.combiorxiv.orgmedchemexpress.com |

| MRGPRX2 | G protein-independent | β-arrestin recruitment, Receptor internalization, Desensitization | mdpi.comfrontiersin.org |

| MRGPRX2 | Gαq/11 (implied) | Phospholipase C-beta pathway, Mediator release | uj.edu.pl |

Table 3: β-Arrestin Involvement in Substance P Receptor Activation

| Receptor | β-Arrestin Recruitment | Receptor Internalization | Desensitization | References |

| NK1R | Yes | Yes | Yes | nih.govjneurology.compnas.orgnih.govmdpi.compnas.org |

| MRGPRX2 | Yes | Yes | Yes | mdpi.comfrontiersin.org |

Biological Roles and Mechanistic Investigations of Substance P 4 11 in Preclinical Models

Neurobiological Functions and Neuromodulation

Substance P functions as both a neurotransmitter and a neuromodulator within the central and peripheral nervous systems wikipedia.orgresearchgate.netpsychiatrist.com. Upon release, SP binds to NK1 receptors, initiating intracellular signaling cascades that include phosphoinositide hydrolysis, calcium mobilization, and mitogen-activated protein kinase (MAPK) activation nih.govjneurology.com. These pathways are intrinsically linked to neuronal excitation and the potentiation of synaptic transmission nih.govnih.govjneurology.com. SP, often co-localized with glutamate (B1630785) in primary afferent fibers, plays a role in transmitting nociceptive signals into the central nervous system wikipedia.orgnih.govphysio-pedia.com. Furthermore, SP can enhance NMDA receptor-activated depolarization, a critical process in pain signaling mdpi.com. The C-terminal region of SP, including the (4-11) fragment, is crucial for its interaction with the NK1 receptor and subsequent activation of these excitatory pathways nih.gov.

SP is extensively distributed throughout the central nervous system (CNS) and peripheral nervous system (PNS), found in regions critical for sensory processing, emotion, and motor control, such as the hippocampus, cortex, basal ganglia, hypothalamus, amygdala, and spinal cord nih.govpsychiatrist.comjneurology.com. This widespread presence allows SP to modulate neuronal signaling across various circuits. SP can influence neuronal excitability by modulating ion channels, such as M-type potassium and T-type calcium channels, through distinct effector systems coupled to NK1R activation mdpi.com. While the full peptide is involved, fragments like SP (3-11) have demonstrated the capacity to cross the blood-brain barrier (BBB), suggesting that SP fragments can exert effects within the CNS medchemexpress.com. Beyond direct neuronal effects, SP can also modulate other neurochemical systems, including opioid pathways, potentially influencing pain perception and signaling mdpi.com.

Substance P engages in significant cross-talk with other key neurotransmitter systems, notably dopaminergic and serotonergic pathways. In the substantia nigra, SP binds to NK1 receptors on dopaminergic neurons, influencing dopamine (B1211576) release and forming a positive feedback loop where dopamine can potentiate SP release jneurology.commdpi.com. This interaction is particularly relevant in disorders affecting the basal ganglia, such as Parkinson's disease jneurology.comhilarispublisher.com. SP also interacts with the serotonergic system, particularly in areas like the locus coeruleus mdpi.com. Preclinical studies have shown that some SP antagonists can also affect serotonin-induced behaviors, indicating a functional interplay between these systems nih.gov. The co-occurrence of SP and serotonin (B10506) in certain brain regions suggests a role for SP in modulating mood, anxiety, and stress responses, which are heavily influenced by serotonergic signaling psychiatrist.commdpi.comaku.edu.

Inflammation and Immunomodulation

Substance P is a potent initiator and mediator of neurogenic inflammation, a process distinct from classical inflammation due to its neural origin nih.govjneurology.com. Upon activation of sensory nerves, SP is released, leading to vasodilation, increased vascular permeability, plasma extravasation, and tissue swelling nih.govjneurology.comfrontiersin.org. This neurogenic response also involves the degranulation of mast cells and the recruitment of immune cells to sites of injury or infection nih.govjneurology.comfrontiersin.org. SP's ability to promote inflammation is multifaceted, involving the direct induction of vasodilation and vascular permeability, as well as the facilitation of leukocyte extravasation by upregulating adhesion molecules and promoting immune cell migration frontiersin.org.

SP plays a crucial role in mediating communication between the nervous and immune systems, influencing immune cell function both directly and indirectly aai.orgnih.govnih.govfrontiersin.org. SP can modulate the proliferation rates and cytokine production of various immune cells nih.gov. It activates innate immune cells, enhancing processes like phagocytosis and cytokine secretion, and promotes the survival of cells such as natural killer (NK) cells, macrophages, and neutrophils nih.govaginganddisease.org. SP also significantly impacts adaptive immunity, stimulating T cell proliferation and biasing inflammatory responses towards Th17 immunity while regulating Th1/Th2 balance nih.govaginganddisease.org.

Table 1: Substance P (4-11) Mediated Modulation of Immune Cell Function

| Immune Cell Type | Reported Effects of SP/NK1R Activation | Mechanism/Associated Molecules | Reference(s) |

| T Lymphocytes | Stimulates proliferation, enhances IL-2 and IFN-γ production, promotes Th17 differentiation | Upregulation of IL-2, IL-23, TNF-like ligand 1A | nih.govaginganddisease.org |

| Macrophages | Modulates polarization (M1 to M2), enhances cytokine production | Alters intrarenal macrophage polarization; influences IL-1, IL-10 expression | nih.govfrontiersin.org |

| Mast Cells | Induces degranulation, releases inflammatory mediators | Histamine (B1213489) release, production of TNF-α, VEGF | nih.govaginganddisease.org |

| NK Cells | Enhances cytotoxicity, upregulates cytotoxic molecules | Perforin, granzyme, natural cytotoxicity receptors | aginganddisease.org |

| Eosinophils | Stimulates activation, degranulation, and release of O2- | De-granulation | nih.gov |

| Neutrophils | Enhances phagocytosis, chemotaxis | Respiratory burst, reactive oxygen intermediates, IL-2 expression | nih.govaginganddisease.org |

Table 2: Substance P (4-11) Mediated Modulation of Neuronal Signaling

| Neuronal Process | Reported Effects of SP/NK1R Activation | Downstream Pathways/Molecules | Reference(s) |

| Neuronal Excitation | Potentiates synaptic transmission, increases neuronal excitability | Phosphoinositide hydrolysis, Ca2+ mobilization, MAPK activation | nih.govjneurology.com |

| Pain Transmission | Enhances NMDA receptor-activated depolarization | Glutamate co-release, sensitization of dorsal horn neurons | wikipedia.orgnih.govphysio-pedia.commdpi.com |

| Ion Channel Modulation | Augments M-type potassium channels, inhibits T-type calcium channels | Tyrosine kinase coupling, Gi/o coupling, ROS production | mdpi.com |

| Synaptic Plasticity | Induces potentiation of synaptic transmission in hippocampus | NMDA receptor-dependent, protein synthesis-dependent | nih.gov |

The widespread actions of Substance P, particularly those mediated by its C-terminal fragments like SP (4-11) through the NK1 receptor, underscore its significance in both maintaining neuronal function and orchestrating inflammatory responses in preclinical models.

Compound List:

Substance P (SP)

Substance P (4-11)

Neurokinin-1 receptor (NK1R)

Glutamate

Dopamine

Serotonin

Mitogen-activated protein kinase (MAPK)

Interleukin-1 (IL-1)

Interleukin-2 (IL-2)

Interleukin-4 (IL-4)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8)

Interleukin-10 (IL-10)

Interleukin-12 (IL-12)

Interleukin-17 (IL-17)

Interleukin-23 (IL-23)

Tumor Necrosis Factor-alpha (TNF-α)

Interferon-gamma (IFN-γ)

Vascular Endothelial Growth Factor (VEGF)

M-type potassium channels

T-type calcium channels

NMDA receptor

Tryptase

Protease-activated receptor-2 (PAR-2)

Direct and Indirect Modulation of Immune Cell Function

Lymphocyte Proliferation and Differentiation (e.g., Human T Lymphocytes)

Research indicates that SP and its fragment SP(4-11) can directly influence lymphocyte proliferation. Specifically, Substance P (SP) and SP(4-11) have been shown to significantly stimulate the proliferation of human T lymphocytes in vitro. This proliferative response was observed at concentrations ranging from 10⁻¹¹ M to 10⁻⁷ M for SP and 10⁻⁹ M to 10⁻⁷ M for SP(4-11). Furthermore, SP(4-11) augmented the proliferative response of human T lymphocytes when co-administered with phytohemagglutinin (PHA), a common mitogen, at concentrations between 10⁻¹⁰ M and 10⁻⁷ M. These findings suggest a direct role for SP(4-11) in enhancing T lymphocyte activation and proliferation.

| Peptide | Concentration Range (M) | Effect on T Lymphocyte Proliferation | Augmentation of PHA Response (M) |

| Substance P | 10⁻¹¹ to 10⁻⁷ | Significant Stimulation | 10⁻⁹ to 10⁻⁸ |

| SP(4-11) | 10⁻⁹ to 10⁻⁷ | Significant Stimulation | 10⁻¹⁰ to 10⁻⁷ |

Activation and Phagocytosis in Macrophages and Monocytes

SP has been implicated in the activation and functional modulation of macrophages and monocytes. Studies indicate that SP can stimulate human monocytes to produce inflammatory cytokines and superoxide (B77818) ions, and enhance their tumoricidal activity in vitro nih.gov. Furthermore, SP acts as a costimulant with factors like M-CSF, activating distinct macrophage progenitor pools eur.nl. Macrophages and monocytes express SP and its receptor, NK1R, and SP can induce the expression of certain mRNA in cultured macrophages via NK1R, potentially contributing to their activation and inflammatory responses nih.govnih.gov. Evidence also suggests SP can enhance phagocytosis by macrophages tandfonline.com.

Degranulation and Inflammatory Mediator Release from Mast Cells, Neutrophils, and Eosinophils (e.g., Chemiluminescence Burst)

Substance P is known to induce degranulation in mast cells, leading to the release of inflammatory mediators. SP has been shown to activate human mast cells, stimulating degranulation with an IC₅₀ of 0.1 µM nih.gov. This activation results in the release of mediators such as histamine frontiersin.org. While SP(4-11) itself did not directly induce degranulation in some studies nih.gov, it has been investigated as an antagonist, where a specific SP(4-11) analog inhibited SP-induced mast cell degranulation by approximately 50% nih.gov. Substance P also contributes to granulocyte infiltration into tissues, a process that is largely dependent on mast cells nih.gov.

| Cell Type | Stimulus | Effect | IC₅₀ (µM) | Reference |

| Mast Cells | Substance P | Degranulation, Histamine Release | 0.1 | nih.gov |

| Mast Cells | Substance P | Mediated Granulocyte Infiltration (Indirect) | N/A | nih.gov |

Influence on Natural Killer (NK) Cell Activity

Neuropeptides, including Substance P, can modulate NK cell activity. Preclinical studies suggest that Substance P can increase the cytotoxicity of NK cells and facilitate their migration nih.govmdpi.com. NK cells express the neurokinin-1 receptor (NK1R) mRNA and are capable of binding SP, supporting a direct interaction mechanism nih.gov. While some studies suggest SP might suppress NK cell activity in certain contexts karger.com, the prevailing findings indicate a positive influence on NK cell cytotoxicity and migration nih.govmdpi.com.

Regulation of Pro-inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-1, IL-6, IL-8, IL-12, IL-18, IL-23, IFN-γ)

Substance P plays a role in regulating the production of various pro-inflammatory cytokines and chemokines by immune cells and other cell types. SP administration has been shown to induce significant elevations in several key inflammatory mediators.

Interleukin-1β (IL-1β) and Interleukin-6 (IL-6): SP injection into mice led to significant increases in IL-1β and IL-6 levels in tissues within 2 hours post-administration nih.gov.

Keratinocyte Chemoattractant (KC): Similar to IL-1β and IL-6, KC levels were also significantly elevated post-SP administration nih.gov.

Tumor Necrosis Factor-alpha (TNF-α): SP administration had a modest effect on TNF-α production nih.gov. However, other studies indicate SP can stimulate TNF-α release from bronchial epithelial cells dtic.mil.

Interleukin-8 (IL-8): SP can enhance IL-8 synthesis by increasing the stability of IL-8 transcripts in human corneal epithelial cells via NK1R nih.gov. SP also stimulates IL-8 production in neutrophils dtic.mil.

Interleukin-12 (IL-12): SP stimulates IL-12 production in macrophages nih.gov.

Other Cytokines: SP has been reported to induce IL-2, IL-4, and IL-10 from T helper cells, and IFN-γ and IL-4 from mouse T-cell subsets dtic.mil. SP also enhances pro-inflammatory cytokine production by T cells in certain disease models nih.gov.

| Cytokine/Chemokine | Cell Type/Model Affected | Effect of SP | Reference |

| IL-1β | Mouse Tissue | Increased | nih.gov |

| IL-6 | Mouse Tissue | Increased | nih.gov |

| KC | Mouse Tissue | Increased | nih.gov |

| TNF-α | Mouse Bronchial Epithelial Cells | Stimulated | dtic.mil |

| TNF-α | Mouse Tissue | Modest effect | nih.gov |

| IL-8 | Human Corneal Epithelial Cells | Enhanced Synthesis | nih.gov |

| IL-8 | Neutrophils | Stimulated | dtic.mil |

| IL-12 | Macrophages | Stimulated | nih.gov |

| IL-2 | T helper cells | Induced | dtic.mil |

| IL-4 | T helper cells, T-cell subsets | Induced | dtic.mil |

| IL-10 | T helper cells | Induced | dtic.mil |

| IFN-γ | T-cell subsets | Induced | dtic.mil |

Involvement in Angiogenesis and Microvascular Permeability

Substance P and its fragments are involved in processes related to blood vessel formation and the integrity of microvasculature.

Angiogenesis

SP generally promotes angiogenesis, the formation of new blood vessels. It has been shown to trigger angiogenic responses in tumor models wjgnet.comresearchgate.net and influence the proliferation and angiogenesis of endothelial cells acs.orgwcrj.net. SP can stimulate the production of Vascular Endothelial Growth Factor (VEGF) nih.govmdpi.com, a key mediator of angiogenesis. Studies using hemokinins (HKs), which are structurally related to SP, demonstrated that human hemokinin 4-11 (hHK(4-11)) dose-dependently stimulated proliferation, migration, adhesion, and tube formation of human umbilical vein endothelial cells (HUVECs), and exhibited in vivo angiogenic effects. These effects were mediated through the neurokinin-1 receptor (NK1R) and involved activation of ERK1/2 phosphorylation, nitric oxide production, and upregulation of eNOS and VEGF nih.gov.

Microvascular Permeability

SP plays a role in regulating microvascular permeability. SP itself increases microvascular permeability, often via nitric oxide-mediated pathways physiology.org. However, the fragment SP(4-11) has shown more complex roles. In some contexts, SP(4-11) has acted as a competitor or antagonist, reducing SP-induced vascular leakage oup.com and preventing increased capillary permeability in isolated rabbit lungs during preservation nih.gov. Conversely, SP(4-11) has also been reported to induce modest augmentation of vascular permeability, which was partially independent of mast cells nih.gov.

Contribution to Tissue Homeostasis and Wound Healing Processes

Substance P is recognized for its significant contributions to maintaining tissue homeostasis and promoting wound healing. Its presence and activity are crucial for the proper regeneration and repair of damaged tissues.

SP plays a vital role in wound healing by enhancing various stages of the process. It promotes the phagocytosis of pathogens and cellular debris by macrophages and neutrophils, and stimulates the release of cytokines such as IL-1 and TNF-α from these cells, thereby facilitating the inflammatory and proliferative phases of healing frontiersin.org. SP also improves wound healing by promoting stromal maturation and re-epithelialization nih.gov. Furthermore, SP has been shown to aid in the repopulation of stem cells, leading to enhanced wound healing nih.gov.

In diabetic wound models, where healing is often impaired, SP has demonstrated a notable therapeutic effect. Subcutaneous administration of SP has been shown to accelerate wound healing in type 2 diabetic mice by enhancing angiogenesis, promoting the mobilization of endothelial progenitor cells (EPCs), and increasing EPC-colony forming units in the bone marrow spandidos-publications.com. SP also modulates epithelial cell attachment to the extracellular matrix and regulates corneal epithelial regeneration and integrity, contributing to ocular surface homeostasis mdpi.com. The fragment SP(4-11) has been specifically noted for its role in reducing vascular leakage induced by certain toxins oup.com.

Compound List:

Substance P (SP)

Substance P (4-11) / SP(4-11)

Hemokinins (HKs)

Human Hemokinin 4-11 (hHK(4-11))

Interleukin-1β (IL-1β)

Interleukin-6 (IL-6)

Keratinocyte Chemoattractant (KC)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-8 (IL-8)

Interleukin-12 (IL-12)

Interleukin-2 (IL-2)

Interleukin-4 (IL-4)

Interleukin-10 (IL-10)

Interferon-gamma (IFN-γ)

Vascular Endothelial Growth Factor (VEGF)

Endothelial Nitric Oxide Synthase (eNOS)

Phytohemagglutinin (PHA)

Histamine

Superoxide ions

Macrophage Colony-Stimulating Factor (M-CSF)

Neurokinin-1 Receptor (NK1R)

Nitric Oxide (NO)

System-Specific Mechanistic Investigations (Preclinical Models)

Cutaneous System Responses (e.g., Wheal and Flare Reaction Mechanisms)

Substance P (SP), a prominent member of the tachykinin family of neuropeptides, plays a significant role in mediating inflammatory processes within the skin. Specifically, the SP (4-11) fragment, a biologically active portion of the undecapeptide, has been investigated for its contribution to cutaneous responses such as the wheal and flare reaction. This reaction is a hallmark of neurogenic inflammation, characterized by localized vasodilation, increased vascular permeability, and the subsequent extravasation of plasma and inflammatory cells. Preclinical investigations have elucidated key mechanisms by which SP (4-11) influences these cutaneous phenomena, primarily through interactions with its cognate receptor, the neurokinin-1 receptor (NK-1R), and by modulating mast cell activity.

Mechanistic Investigations of SP (4-11) in Cutaneous Responses:

Research into the specific actions of SP (4-11) in the skin has revealed its capacity to induce modest increases in vascular permeability. Studies comparing the activity of various Substance P fragments have identified that SP (4-11) elicits a measurable augmentation of vascular permeability, a key component of the wheal and flare response. Notably, this effect was observed to be at least partially independent of mast cell activation nih.gov. This finding suggests that while mast cells are often involved in SP-mediated inflammation, the SP (4-11) fragment may exert its effects through direct actions on vascular endothelium or other cellular components of the skin.

Further mechanistic insights come from studies examining the relative potencies of different SP-related peptides in eliciting wheal responses in preclinical models. These investigations have established a hierarchy of activity, positioning SP (4-11) as a moderately potent inducer of wheal reactions compared to the full-length Substance P (1-11) peptide nih.gov. The SP (4-11) fragment's ability to contribute to wheal formation underscores its role in the early stages of neurogenic inflammation, which involves the opening of vascular gaps and the leakage of plasma into the dermal tissue.

Role of NK-1 Receptor and Mast Cell Interactions:

The primary mechanism by which Substance P exerts its effects is through binding to the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor widely distributed on various cell types, including endothelial cells, neurons, and mast cells frontiersin.orgoup.comoup.comnih.govnih.gov. Activation of NK-1R on endothelial cells leads to vasodilation and increased vascular permeability, directly contributing to the flare and wheal components of the inflammatory response nih.gov.

While SP can induce mast cell degranulation, releasing mediators such as histamine that further enhance vascular permeability and vasodilation nih.govgenscript.comresearchgate.net, the specific contribution of SP (4-11) to mast cell-dependent responses appears to be less pronounced. As noted, the vascular permeability induced by SP (4-11) was found to be "at least in part mast cell independent" nih.gov. This suggests that the fragment may primarily act through direct receptor-mediated pathways on vascular cells or that its interaction with mast cells is less potent than that of the full-length peptide.

Preclinical Evidence and Data:

Preclinical studies utilizing animal models have been instrumental in dissecting the roles of SP and its fragments in cutaneous inflammation. For instance, experiments involving mast cell-deficient mice have been employed to determine the extent of mast cell dependency in SP-induced responses nih.govnih.gov. These studies have provided quantitative data on the relative potencies of various SP-related peptides in eliciting cutaneous reactions.

| Peptide | Relative Potency for Wheal Production (vs. SP 1-11) | Notes on Vascular Permeability |

| Substance P (1-11) | 1.0 | Potent inducer of vasodilation and vascular permeability. |

| Substance P (4-11) | 0.4 | Induces modest augmentation of vascular permeability, at least in part mast cell independent. |

| Physalaemin | 2.0 | Higher potency for wheal production than SP (1-11). |

| [D-pro2, D-phe7, D-trp9]SP1-11 | 1.1 | Slightly higher potency for wheal production than SP (1-11). |

| Substance P (1-9) | 0.15 | Lower potency for wheal production. |

| Eledoisin-related peptide | 0.08 | Significantly lower potency for wheal production. |

| Eledoisin | 0.06 | Significantly lower potency for wheal production. |

Data compiled from various preclinical studies nih.govnih.gov. Relative potencies are based on wheal-producing activity in human skin, providing insight into the fragment's efficacy.

These findings highlight the nuanced role of Substance P fragments in neurogenic inflammation, with SP (4-11) contributing to the vascular changes associated with the wheal and flare reaction, potentially through mechanisms that are not solely reliant on mast cell activation.

Compound List:

Substance P (SP)

Substance P (4-11)

Substance P (1-11)

Substance P (1-9)

Physalaemin

[D-pro2, D-phe7, D-trp9]SP1-11

Eledoisin-related peptide

Eledoisin

Histamine

Neurokinin-1 receptor (NK-1R)

Research Methodologies and Experimental Models for Substance P 4 11 Studies

In Vitro Cell Culture Models

In vitro models are indispensable for dissecting the specific cellular mechanisms engaged by Substance P (4-11). These models range from primary cells isolated directly from tissues to immortalized cell lines, each offering unique advantages for studying the peptide's effects on distinct cell types.

Primary Cell Cultures (e.g., Neurons, Immune Cells, Endothelial Cells, Fibroblasts)

Primary cell cultures provide a biologically relevant context for studying the effects of Substance P (4-11) as they are freshly isolated from tissues and retain many of their native physiological characteristics.

Immune Cells: The immunomodulatory properties of Substance P (4-11) are frequently studied using primary immune cells. For instance, the fragment has been shown to stimulate the proliferation of human T lymphocytes. Current time information in Melbourne, AU.nih.govnih.gov This effect is a key indicator of its role in cellular immunity. Furthermore, Substance P (4-11) elicits a strong chemiluminescence response in human polymorphonuclear leukocytes (PMNs), demonstrating its capacity to activate these critical innate immune cells. medchemexpress.com

Endothelial Cells: The vascular effects of tachykinins are investigated using primary endothelial cells. Substance P (4-11) has been shown to competitively bind to NK-1 receptors on endothelial cells, which can block substance P-induced vascular leakage. oup.com This highlights its potential role in modulating neurogenic inflammation at the vascular level.

Fibroblasts: Dermal fibroblasts are used to model processes like wound healing and fibrosis. Substance P is known to stimulate fibroblast proliferation, and while many studies use the full peptide, the C-terminal fragment is understood to be crucial for this activity. nih.gove-century.us

Neurons: While much of the research on neuronal effects occurs in vivo or with ex vivo tissues, primary neuron cultures are used to study the direct actions of neuropeptides. The C-terminal region of Substance P is critical for its ability to stimulate spinal lamina neurons, which are involved in pain transmission. mdpi.com

Established Cell Lines (e.g., U373 MG, WEHI 164 subclone 13)

Established cell lines offer the advantage of consistency, reproducibility, and scalability for high-throughput screening and detailed molecular studies.

U373 MG: The human glioblastoma astrocytoma cell line U373 MG, which endogenously expresses the neurokinin-1 (NK-1) receptor, is a valuable model. It has been instrumental in characterizing the binding properties of Substance P analogues. Notably, radiolabeled conjugates of Substance P (4-11), such as [¹⁷⁷Lu]DOTA-SP(4–11), have been shown to bind with high affinity to the NK-1 receptors on U373 MG cells. mdpi.com This makes the cell line crucial for the development and validation of receptor-targeted agents.

WEHI 164 subclone 13: Currently, there is a lack of specific published research utilizing the WEHI 164 subclone 13 fibrosarcoma cell line for the direct study of Substance P (4-11).

Assays for Receptor Binding, Internalization, and Functional Responses (e.g., [3H]Thymidine Uptake, [3H]Leucine Uptake, Chemiluminescence, Bioassays for Cytokine Levels)

A variety of quantitative assays are employed to measure the cellular responses elicited by Substance P (4-11).

Receptor Binding and Internalization Assays: Radioligand binding assays are fundamental for determining the affinity of Substance P (4-11) and its analogues for NK receptors. Competition binding studies, where the fragment displaces a radiolabeled ligand like [³H]Substance P, are common. mdpi.com The internalization of the NK-1 receptor upon ligand binding is a key regulatory mechanism and can be visualized using fluorescently-labeled Substance P variants. nih.gov This process is often studied in cell lines like U87 glioblastoma cells, which overexpress the NK-1 receptor. nih.gov

Assays for Proliferation: The mitogenic effects of Substance P (4-11) are quantified by measuring the incorporation of radiolabeled precursors into newly synthesized macromolecules.

[³H]Thymidine Uptake: This assay measures DNA synthesis and is a standard method for assessing cell proliferation. Substance P (4-11) has been shown to significantly stimulate [³H]thymidine uptake in human T lymphocytes, confirming its proliferative effect. nih.govnih.govmedchemexpress.com

[³H]Leucine Uptake: This assay quantifies protein synthesis, another hallmark of cell growth and proliferation. It is often used in conjunction with thymidine uptake to provide a comprehensive picture of the cellular response. Studies have confirmed that Substance P (4-11) also enhances [³H]leucine uptake in human T lymphocytes. nih.govnih.govmedchemexpress.com

Chemiluminescence: This technique is used to measure the respiratory burst in phagocytic cells like neutrophils. Substance P (4-11) has been demonstrated to trigger a potent burst of luminol-enhanced chemiluminescence in human PMNs, indicating the production of reactive oxygen species and cellular activation. medchemexpress.com

Bioassays for Cytokine Levels: The influence of Substance P (4-11) on immune responses can be assessed by measuring its effect on cytokine production. Bioassays, often utilizing enzyme-linked immunosorbent assay (ELISA), are used to quantify the levels of specific cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), released from immune cells or fibroblasts following stimulation with the peptide. researchgate.netplos.org

Table 1: Summary of In Vitro Assays for Substance P (4-11)

| Assay Type | Model System | Measured Response | Key Finding |

|---|---|---|---|

| Receptor Binding | U373 MG Cells | Binding affinity (Kd) of radiolabeled SP(4-11) analogues to NK-1 receptors. | Demonstrates high-affinity binding to NK-1 receptors. mdpi.com |

| [³H]Thymidine Uptake | Human T Lymphocytes | DNA Synthesis (Proliferation) | SP(4-11) stimulates T lymphocyte proliferation. nih.govnih.govmedchemexpress.com |

| [³H]Leucine Uptake | Human T Lymphocytes | Protein Synthesis (Proliferation) | SP(4-11) enhances protein synthesis in T lymphocytes. nih.govnih.govmedchemexpress.com |

| Chemiluminescence | Human Polymorphonuclear Leukocytes | Respiratory Burst (ROS Production) | SP(4-11) activates neutrophils. medchemexpress.com |

| Cytokine Bioassay | Macrophages, Fibroblasts | Secretion of cytokines (e.g., IL-6, TNF-α). | SP modulates the release of inflammatory mediators. researchgate.netplos.org |

Ex Vivo Tissue and Organ Preparations

Ex vivo models utilize intact tissues or organs maintained in a viable state outside the body. These preparations preserve the complex interactions between different cell types within the tissue architecture, offering a bridge between in vitro cell culture and in vivo studies.

Isolated Smooth Muscle Preparations (e.g., Guinea Pig Ileum, Rabbit Mesenteric Vein, Dog Carotid Artery, Guinea Pig Trachea)

Isolated smooth muscle preparations are classical pharmacological tools used to characterize the contractile or relaxant properties of substances and to classify receptor subtypes. Substance P (4-11) and its synthetic analogues have been extensively studied in these models.

Guinea Pig Ileum: This preparation is highly sensitive to tachykinins and is considered a standard bioassay for NK-1 receptor activity. annualreviews.org The longitudinal muscle of the guinea pig ileum contracts in response to Substance P. Analogues of Substance P (4-11) have been developed and tested as potent antagonists in this tissue, helping to characterize the structural requirements for NK-1 receptor blockade. nih.govkarger.combohrium.com

Rabbit Mesenteric Vein: This vascular smooth muscle preparation is also used to study tachykinin receptors. cdnsciencepub.com It contracts in response to Substance P, and specific analogues of Substance P (4-11), such as [Pro⁴, Trp⁷,⁹, Nle¹¹]-SP (4-11), have shown selective antagonist activity in this tissue. nih.govkarger.com

Dog Carotid Artery: Unlike the previous preparations, the dog carotid artery relaxes in response to Substance P in an endothelium-dependent manner. nih.gov This tissue serves as a sensitive bioassay for the vasodilator effects of tachykinins. Studies have shown that Substance P (4-11) also elicits a relaxant response, although it is less potent than the full 11-amino acid peptide. nih.govcdnsciencepub.com This model is also used to test the potency of antagonist analogues based on the SP (4-11) structure. nih.govkarger.com

Guinea Pig Trachea: The circular smooth muscle of the guinea pig trachea contracts in response to Substance P, making it a useful model for studying airway pharmacology. jst.go.jp The octapeptide Substance P (4-11) demonstrates contractile activity in this preparation, though with different potency compared to other C-terminal fragments. nih.govkarger.com Furthermore, antagonist analogues of SP (4-11) are effective in blocking tachykinin-induced contractions in the trachea. nih.govtandfonline.comkarger.com

Table 2: Effects of Substance P (4-11) and its Analogues in Ex Vivo Smooth Muscle Preparations

| Tissue Preparation | Species | Primary Response to SP | Observed Effect of SP (4-11) / Analogues | Receptor Type |

|---|---|---|---|---|

| Ileum | Guinea Pig | Contraction | Antagonist activity of analogues. nih.govkarger.combohrium.com | NK-1 |

| Mesenteric Vein | Rabbit | Contraction | Potent antagonist activity of analogues. nih.govkarger.com | NK-1 |

| Carotid Artery | Dog | Relaxation | Relaxant effect (less potent than SP); Antagonist activity of analogues. nih.govcdnsciencepub.com | NK-1 |

| Trachea | Guinea Pig | Contraction | Contractile effect; Antagonist activity of analogues. nih.govkarger.com | NK-1 / NK-2 |

Ussing Chamber Studies for Ion Transport

The Ussing chamber is a specialized apparatus for measuring epithelial ion transport across tissues such as the intestinal mucosa. physiologicinstruments.comphysiologicinstruments.com The tissue is mounted between two half-chambers, and the electrophysiological properties, like the short-circuit current (Isc), are measured. An increase in Isc typically reflects active anion secretion (e.g., chloride) into the lumen.

Studies using isolated sheets of mouse small intestine mounted in Ussing chambers have demonstrated that Substance P (4-11) causes a dose-dependent increase in the short-circuit current. nih.gov This secretory response indicates that the C-terminal portion of Substance P is sufficient to activate the signaling pathways in the enteric nervous system and epithelial cells that lead to ion secretion. These studies are crucial for understanding the role of tachykinins in regulating intestinal fluid and electrolyte balance. nih.gov

Analytical Techniques for Detection and Quantification of Substance P (4-11) and its Metabolites

Mass Spectrometry-Based Approaches for Peptide Identification and Quantification

Mass spectrometry (MS) is a cornerstone analytical technique for the study of peptides like Substance P (4-11) due to its high sensitivity, specificity, and speed. sciex.com When coupled with liquid chromatography (LC), tandem mass spectrometry (LC-MS/MS) becomes the method of choice for the definitive identification and quantification of Substance P and its fragments in complex biological matrices. nih.govresearchgate.net

The process typically begins with the conversion of the peptide molecules into gas-phase ions, for which electrospray ionization (ESI) is commonly employed. nih.govresearchgate.net ESI is particularly well-suited for hydrophilic and charged peptides such as Substance P fragments, readily ionizing them in positive mode (ESI+) to generate protonated molecular ions ([M+H]⁺). nih.govresearchgate.net For identification, the mass spectrometer measures the mass-to-charge ratio (m/z) of this intact "precursor ion."

For quantitative studies, a targeted approach using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. libretexts.org In an MRM experiment, the first quadrupole isolates the specific precursor ion of the target peptide (e.g., the [M+H]⁺ ion of Substance P (4-11)). This isolated ion is then passed into the second quadrupole, which functions as a collision cell. Here, the ion is fragmented through collision-induced dissociation (CID) with an inert gas. The third quadrupole is then set to detect only specific, predefined "product ions" that are characteristic fragments of the target peptide. researchgate.net This precursor-to-product ion transition is highly specific, minimizing interference from other molecules in the sample and allowing for precise quantification, even at low concentrations. sciex.comresearchgate.net

While specific MRM transitions for Substance P (4-11) are determined empirically during method development, the strategy is well-established. For the full-length Substance P (1-11) peptide, a doubly charged precursor ion at m/z 674.4 has been used to generate product ions for quantification. researchgate.net A similar process of selecting the precursor ion for Substance P (4-11) and optimizing collision energy to produce stable, high-intensity product ions would be a critical step in developing a robust quantitative assay.

Advanced techniques such as Differential Mobility Spectrometry (DMS) can be coupled with LC-MS/MS to further enhance selectivity. DMS separates ions based on their size and shape before they enter the mass spectrometer, which can resolve the target peptide from isobaric interferences (molecules with the same mass), thereby reducing background noise and improving the limits of quantitation. sciex.com Other fragmentation methods, such as Electron Capture Dissociation (ECD), are also used in structural studies to analyze the peptide's fragmentation patterns, providing detailed sequence information. nih.gov

The table below summarizes typical parameters in an LC-MS/MS method designed for peptide quantification.

| Parameter | Description | Typical Value/Setting |

| Ionization Mode | Electrospray Ionization (ESI) | Positive Ion Mode (ESI+) |

| Precursor Ion Selection | Isolation of the protonated molecular ion of the target peptide. | Based on the calculated m/z of Substance P (4-11) |

| Fragmentation Method | Collision-Induced Dissociation (CID) in the second quadrupole. | Optimized collision energy (eV) to yield specific product ions. |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). | Monitoring of specific precursor → product ion transitions. |

| Mass Analyzer | Triple Quadrupole (QqQ) or similar tandem mass spectrometers. | Standard instrumentation for targeted quantitative proteomics. |

| Internal Standard | A stable isotope-labeled version of the peptide is often used. | Co-elutes with the analyte but is distinguished by mass. |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and analysis of Substance P (4-11) and other related peptide fragments from biological extracts or synthetic reaction mixtures. nih.govnih.gov The most common modality used for this purpose is reversed-phase HPLC (RP-HPLC).

In RP-HPLC, the stationary phase (the material packed inside the column) is nonpolar, while the mobile phase (the solvent that carries the sample through the column) is polar. Peptides are separated based on their relative hydrophobicity; more hydrophobic peptides interact more strongly with the nonpolar stationary phase and therefore take longer to elute from the column. C18 (octadecylsilane) columns are frequently used as the stationary phase for separating Substance P fragments, providing excellent resolution. nih.govrsc.org

The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile. nih.govrsc.org An ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid (FA), is usually added to both solvents at a low concentration (e.g., 0.1%). nih.govrsc.org These agents improve peak shape and resolution by neutralizing the charged sites on the peptide and the stationary phase. A gradient elution is employed, where the concentration of the organic solvent (acetonitrile) is gradually increased over time. This process allows for the sequential elution of peptides with increasing hydrophobicity. nih.gov

The identification of Substance P (4-11) in a sample can be confirmed by comparing its retention time—the time it takes to travel through the column—with that of a pure, synthetic standard run under identical conditions. miamioh.edu One study determined the retention time of Substance P (4-11) to be 33.1 minutes on a Bio-Rad ODS column using a linear acetonitrile gradient at pH 7.4. sciex.com Detection of the eluting peptides is typically accomplished using a UV detector set to a wavelength of 210-220 nm, where the peptide bond absorbs light. nih.gov

The following table details experimental conditions from various studies for the HPLC analysis of Substance P and its fragments.

| Parameter | Condition 1 | Condition 2 |

| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC |

| Column | Discovery® C18 (15 cm x 4.6 mm, 5 µm) nih.gov | Bio-Rad ODS sciex.com |

| Mobile Phase A | Water + 0.1% TFA nih.gov | 5 mM Phosphate Buffer, pH 7.4 sciex.com |

| Mobile Phase B | Acetonitrile + 0.1% TFA nih.gov | Acetonitrile sciex.com |

| Gradient | Linear; 5-29% B over 6 min, then 29-34% B over 5 min nih.gov | Linear gradient of 0.75% acetonitrile/min sciex.com |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min sciex.com |

| Detection | UV at 220 nm nih.gov | Not specified |

| Finding | Method suitable for separating Substance P and its fragments. nih.gov | Retention time for Substance P (4-11) was 33.1 minutes. sciex.com |

Future Directions and Emerging Research Avenues for Substance P 4 11

Discovery and Characterization of Novel Receptors and Binding Partners

The primary receptor for Substance P and its C-terminal fragments is the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). wikipedia.orgnih.gov Substance P (4-11) is known to be a selective agonist for the NK1R. medchemexpress.com However, the landscape of tachykinin signaling is expanding, with evidence suggesting the existence of other receptors and binding partners.

Future research is focused on identifying and characterizing previously unknown receptors that may be activated by Substance P (4-11). Recent studies have implicated the Mas-related G protein-coupled receptor X member 2 (MRGPRX2) and its murine homolog MRGPRB2 as receptors for the full-length Substance P, particularly in the context of inflammation and mast cell activation. mdpi.com A key avenue of investigation will be to determine if Substance P (4-11) exhibits differential affinity or signaling efficacy at these or other, yet-to-be-discovered, receptors compared to the full undecapeptide. The discovery of novel receptors specific to C-terminal fragments could explain unique biological activities and open up new avenues for targeted drug development.

Advanced Exploration of Intracellular Signaling Crosstalk and Specificity

Activation of the NK1R by Substance P initiates a cascade of intracellular signaling events. nih.gov The receptor is known to couple to multiple G protein families, leading to complex and context-dependent cellular responses. The primary pathway involves coupling to Gαq/11, which activates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels. mdpi.comnih.gov However, the NK1R can also couple to Gαs, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) production. nih.govnih.gov

A critical area of emerging research is understanding the biased agonism of Substance P fragments. Structural and functional studies have revealed that the N-terminal region of Substance P is crucial for potent Gs signaling, while the C-terminal portion is sufficient for Gq-mediated signaling. nih.govmdpi.com This suggests that Substance P (4-11), as a C-terminal fragment, may act as a biased agonist, preferentially activating the Gq pathway.

Future studies will aim to dissect the nuances of this signaling specificity. Researchers are exploring the potential for crosstalk between the NK1R-activated pathways and other signaling systems within the cell. For instance, evidence of crosstalk between the cAMP/protein kinase A (PKA) system and the protein kinase C (PKC)/IP3 system has been demonstrated in pituitary cells, where signals from different neuropeptides are integrated to produce a coordinated cellular response. oup.com A deeper understanding of how Substance P (4-11) specifically modulates these intricate signaling networks could lead to therapies that target precise cellular functions while avoiding the broader effects of full-length Substance P.

Development of Sophisticated Structural Biology Approaches for Receptor-Ligand Complexes

Understanding the precise interaction between Substance P (4-11) and its receptors at the atomic level is fundamental to designing novel therapeutics. The field of structural biology has made significant advances, providing unprecedented insights into the structure of GPCRs like the NK1R.

Cryo-electron microscopy (cryo-EM) has been instrumental in determining the high-resolution structures of the NK1R in its active state, bound to Substance P and coupled to its effector G proteins (Gq and Gs). nih.govresearchgate.net These structures have revealed that Substance P binds in a deep pocket within the transmembrane helices of the receptor, while also making critical contacts with the extracellular loops. nih.gov Notably, these studies highlight differences in how the full-length peptide and its C-terminal fragments engage the receptor, providing a structural basis for the observed signaling bias. nih.govmdpi.com

Another powerful technique involves the genetic incorporation of photoreactive unnatural amino acids into the receptor. This photocross-linking approach allows for precise mapping of the residues on the NK1R that are in close proximity to the bound ligand, identifying multiple points of contact in the N-terminal domain and the second extracellular loop. nih.gov

Future directions will involve using these sophisticated techniques to solve the structure of the NK1R specifically complexed with the Substance P (4-11) fragment. This would provide a definitive blueprint of the molecular interactions, guiding the rational design of next-generation modulators with enhanced selectivity and potency.

| Research Technique | Key Findings for SP/NK1R Complex | Relevance for Substance P (4-11) |

| Cryo-Electron Microscopy (Cryo-EM) | Determined the 3D structure of the active NK1R bound to Substance P and G proteins. nih.gov | Provides a template to model SP (4-11) binding and understand the structural basis for its likely Gq-biased signaling. |

| Photocross-linking | Mapped multiple interaction sites for Substance P on the NK1R's extracellular domains. nih.gov | Can be used to precisely map the binding orientation of SP (4-11) and identify unique contact points. |

| Molecular Dynamics Simulations | Revealed differences in the conformational flexibility of SP versus its fragments when bound to NK1R. mdpi.com | Can predict how the shorter SP (4-11) peptide behaves within the binding pocket, influencing receptor activation. |

Design of Highly Selective and Potent Fragment-Based Modulators

Fragment-based drug design (FBDD) is a modern strategy for discovering new drug leads. drugdiscoverychemistry.com This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein. nih.gov These initial hits, though often weak, serve as starting points that can be chemically elaborated—by "growing," "linking," or "merging"—into highly potent and selective drug candidates. nih.gov

Substance P (4-11) itself can be considered a biologically active fragment that serves as a valuable scaffold for designing novel modulators of the NK1R. By systematically modifying the amino acid sequence of this octapeptide, researchers can develop new compounds with tailored properties. This includes creating more potent agonists or converting the agonist into a selective antagonist. For example, specific amino acid substitutions in the Substance P (4-11) sequence have led to the development of potent NK1 antagonists. medchemexpress.com

Future research in this area will leverage computational methods, such as molecular dynamics simulations and free energy calculations, to guide the synthesis of new modulators. rsc.org The goal is to design ligands that not only have high affinity for the NK1R but are also highly selective for specific receptor conformations or signaling pathways. This could lead to the development of drugs that, for instance, only block the pro-inflammatory signals mediated by the NK1R without affecting its other physiological roles. Shorter, modified fragments of Substance P are also being explored as vectors to deliver radioisotopes to tumors that overexpress the NK-1 receptor, such as glioblastoma. mdpi.com

| Modulator Type | Example based on SP (4-11) Scaffold | Research Goal |

| Potent Antagonist | [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) medchemexpress.com | To block the effects of Substance P in conditions like chronic pain or inflammation. |

| Radiolabeled Analogue | [177Lu]DOTA-SP(4–11) mdpi.com | To target and treat NK-1 receptor-expressing cancers. |

| Biased Agonist | Hypothetical SP (4-11) analogue | To selectively activate beneficial signaling pathways (e.g., neuroprotection) while avoiding detrimental ones (e.g., inflammation). |

Elucidating Undiscovered Biological Roles in Complex Physiological and Pathophysiological Contexts

While the roles of Substance P in pain and neurogenic inflammation are well-established, its involvement in a much wider range of complex biological processes is an active area of investigation. wikipedia.orgelisakits.co.uk Emerging research points to the Substance P/NK1R signaling axis as a key player in conditions such as cancer, neurodegenerative diseases, and organ injury. mdpi.comaginganddisease.org

In Alzheimer's disease, for example, Substance P appears to have a dual role. It may offer neuroprotective effects against amyloid-β toxicity but can also contribute to neuroinflammation, which exacerbates the disease. aginganddisease.org In cancer, Substance P has been shown to act as a mitogen, and its signaling can promote tumor growth and metastasis. nih.gov Furthermore, the SP-NK1R system is implicated in inflammation-associated injury in multiple organs. mdpi.com

A significant future challenge is to elucidate the specific role of fragments like Substance P (4-11) in these contexts. Given its potential for biased signaling, Substance P (4-11) or similar endogenous fragments might mediate distinct biological outcomes compared to the full-length peptide. For instance, preferential activation of the Gq pathway by a C-terminal fragment could be the primary driver of certain pro-inflammatory or mitogenic effects, while Gs-mediated signaling by the full peptide might be linked to other, potentially opposing, functions. Understanding these undiscovered roles will be crucial for determining whether targeting the NK1R with agonists or antagonists is beneficial or detrimental in specific diseases.

Q & A

Q. What experimental approaches are used to determine the receptor specificity of Substance P (4-11)?

Methodological Answer: Competitive receptor binding assays using radiolabeled ligands (e.g., for NK1, NK2, and NK3 receptors) are standard. For example, Substance P (4-11) exhibits an IC₅₀ of 15 nM for NK1 receptors, indicating high selectivity . Researchers should compare displacement curves across receptor subtypes and validate using selective antagonists (e.g., [D-Arg¹, D-Pro²,⁴, D-Phe⁷, D-His⁹]-SP analogs to isolate NK1 activity) .

Q. How is Substance P (4-11) synthesized and purified for research use?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is commonly employed. Key steps include:

Q. What in vitro assays are suitable for evaluating Substance P (4-11) bioactivity?

Methodological Answer: Isolated tissue preparations (e.g., guinea pig ileum contraction) and cell-based assays (e.g., Ca²⁺ mobilization in NK1-transfected cells) are standard. Dose-response curves should be generated with controls for enzymatic degradation (e.g., aminopeptidase inhibitors) to avoid false negatives .

Advanced Research Questions

Q. How can conflicting data on Substance P (4-11) bioactivity between in vitro and in vivo models be resolved?

Methodological Answer: Discrepancies often arise from differential peptide stability. Strategies include:

- Using metabolically stable analogs (e.g., [D-Pro⁹]-SP fragments to resist enzymatic cleavage) .

- Validating in vivo activity via intrathecal or intraperitoneal administration with pharmacokinetic profiling .

- Cross-referencing ELISA data (e.g., Substance P (4-11) shows >100% cross-reactivity in competitive ELISAs, requiring validation via LC-MS) .

Q. What experimental designs are optimal for studying Substance P (4-11)'s role in neurogenic inflammation?

Methodological Answer: Employ the PICOT framework:

- P opulation: Rodent models with NK1 receptor knockout.

- I ntervention: Localized administration of Substance P (4-11) (e.g., intradermal).

- C omparison: Full-length Substance P vs. truncated analogs.

- O utcome: Plasma extravasation measured via Evans blue dye.

- T ime: Acute (0–2 hr) vs. chronic (7-day) exposure .

Q. How should researchers address variability in Substance P (4-11) receptor activation across tissue types?

Methodological Answer: Tissue-specific receptor density and coupling efficiency (e.g., Gq vs. Gi pathways) must be quantified. Use:

- Radioligand saturation binding to determine Bₘₐₓ (receptor density).

- Functional assays (e.g., IP3 accumulation vs. cAMP inhibition) to profile signaling bias .

- Statistical analysis (ANOVA with post-hoc tests) to compare tissue responses .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing Substance P (4-11) dose-response data?

Methodological Answer: Nonlinear regression (e.g., log[agonist] vs. response) to calculate EC₅₀/IC₅₀. Report 95% confidence intervals and use tools like GraphPad Prism. For in vivo studies, include error bars representing SEM and apply t-tests for pairwise comparisons .

Q. How can researchers validate the specificity of Substance P (4-11) in complex biological matrices?

Methodological Answer: Combine orthogonal methods:

- Immunoassays : Competitive ELISA with cross-reactivity checks (e.g., Substance P (3-11) shows 66% cross-reactivity; adjust with blocking peptides) .

- Mass spectrometry : MRM (multiple reaction monitoring) for quantification in plasma/CSF .

Tables

Q. Table 1. Key Pharmacological Properties of Substance P (4-11)

| Parameter | Value/Method | Reference |

|---|---|---|

| NK1 Receptor IC₅₀ | 15 nM (competitive binding assay) | |

| Stability in Serum | t₁/₂ = 2–5 min (add protease inhibitors) | |

| ELISA Cross-Reactivity | >100% (vs. full-length Substance P) |

Q. Table 2. Common Pitfalls in Substance P (4-11) Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.